Cas no 543713-09-3 (5-N-(Boc)-aminomethyl-3-isopropylisoxazole)

5-N-(Boc)-aminomethyl-3-isopropylisoxazole Chemical and Physical Properties
Names and Identifiers
-
- 5-N-(Boc)-aminomethyl-3-isopropylisoxazole
- AGN-PC-00Z4XA
- KB-43852
- MolPort-000-139-604
- OR15585
- RP07579
- SureCN3862171
- DTXSID10586047
- J-517849
- DB-071832
- tert-Butyl((3-isopropylisoxazol-5-yl)methyl)carbamate
- CS-0453442
- SCHEMBL3862171
- tert-Butyl ((3-isopropylisoxazol-5-yl)methyl)carbamate
- AKOS015949560
- tert-butyl N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]carbamate
- tert-Butyl {[3-(propan-2-yl)-1,2-oxazol-5-yl]methyl}carbamate
- 543713-09-3
-
- MDL: MFCD09265486
- Inchi: InChI=1S/C12H20N2O3/c1-8(2)10-6-9(17-14-10)7-13-11(15)16-12(3,4)5/h6,8H,7H2,1-5H3,(H,13,15)
- InChI Key: JBNXTGLEXMQKHD-UHFFFAOYSA-N
- SMILES: CC(C1=NOC(CNC(OC(C)(C)C)=O)=C1)C
Computed Properties
- Exact Mass: 240.1475
- Monoisotopic Mass: 240.14739250g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 64.4Ų
Experimental Properties
- PSA: 64.36
5-N-(Boc)-aminomethyl-3-isopropylisoxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM521907-1g |
tert-Butyl ((3-isopropylisoxazol-5-yl)methyl)carbamate |
543713-09-3 | 95% | 1g |
$238 | 2023-01-07 | |
Crysdot LLC | CD11107373-5g |
tert-Butyl ((3-isopropylisoxazol-5-yl)methyl)carbamate |
543713-09-3 | 95+% | 5g |
$811 | 2024-07-18 | |
Apollo Scientific | OR15585-500mg |
5-(Aminomethyl)-3-isopropylisoxazole, N-BOC protected |
543713-09-3 | 500mg |
£134.00 | 2024-05-25 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524109-500mg |
Tert-butyl ((3-isopropylisoxazol-5-yl)methyl)carbamate |
543713-09-3 | 98% | 500mg |
¥1716.00 | 2024-05-09 |
5-N-(Boc)-aminomethyl-3-isopropylisoxazole Related Literature
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Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
Additional information on 5-N-(Boc)-aminomethyl-3-isopropylisoxazole
Professional Introduction to Compound with CAS No. 543713-09-3 and Product Name: 5-N-(Boc)-aminomethyl-3-isopropylisoxazole
The compound with the CAS number 543713-09-3 and the product name 5-N-(Boc)-aminomethyl-3-isopropylisoxazole represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The isoxazole core, a heterocyclic aromatic ring system, is well-documented for its role in various bioactive molecules, making this compound a promising candidate for further investigation.
At the heart of this compound's structure lies the 5-N-(Boc)-aminomethyl-3-isopropylisoxazole moiety. The Boc (tert-butoxycarbonyl) group serves as an essential protecting group in organic synthesis, particularly in peptide and amine chemistry. This modification ensures stability during synthetic processes while allowing for selective deprotection at a later stage. The presence of an aminomethyl group introduces a reactive site that can be further functionalized, enabling the synthesis of more complex derivatives with tailored biological activities.
The 3-isopropylisoxazole component contributes to the compound's unique electronic and steric properties. Isoxazoles are known for their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The isopropyl substituent at the 3-position adds steric bulk, which can influence binding affinity and selectivity when the compound interacts with biological receptors or enzymes. This feature makes it particularly interesting for designing molecules that exhibit high specificity against certain therapeutic targets.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy. Molecular docking studies have suggested that 5-N-(Boc)-aminomethyl-3-isopropylisoxazole may interact with proteins involved in inflammatory pathways, making it a potential lead compound for the development of novel anti-inflammatory agents. The ability to computationally model interactions has accelerated the drug discovery process, allowing for rapid screening of virtual libraries before synthesizing and testing physical samples.
In vitro studies have begun to explore the pharmacological properties of this compound. Initial assays have shown promising activity against certain enzyme targets, suggesting that further optimization could yield potent therapeutic agents. The Boc-protected amine group provides a versatile handle for introducing additional functional groups, enabling the synthesis of derivatives with enhanced solubility, bioavailability, or metabolic stability. Such modifications are crucial for improving drug-like properties and advancing candidates toward clinical trials.
The synthesis of 5-N-(Boc)-aminomethyl-3-isopropylisoxazole involves multi-step organic reactions, including cyclization and functional group transformations. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the isoxazole ring efficiently. These techniques not only improve yield but also minimize byproduct formation, ensuring a cleaner synthetic route. The use of chiral auxiliaries or catalysts may also be considered to achieve enantioselective synthesis if stereochemical purity is required for biological activity.
The growing interest in heterocyclic compounds like isoxazoles stems from their diverse biological activities and structural versatility. Researchers are increasingly exploring these scaffolds for their potential in treating a wide range of diseases, including cancer, infectious diseases, and neurological disorders. The 5-N-(Boc)-aminomethyl-3-isopropylisoxazole molecule exemplifies this trend by combining a well-known pharmacophore with functional groups that can be modified to enhance therapeutic efficacy.
Future research directions may focus on exploring analogs of this compound to identify more potent or selective derivatives. Structure-activity relationship (SAR) studies will be critical in understanding how modifications at different positions affect biological activity. Additionally, investigating the compound's mechanism of action will provide insights into its therapeutic potential and help guide further development efforts.
The integration of machine learning and artificial intelligence into drug discovery has also opened new avenues for exploring compounds like 5-N-(Boc)-aminomethyl-3-isopropylisoxazole. Predictive models can help identify optimal synthetic routes and predict biological activity before experimental validation, significantly reducing time-to-market for new drugs. As computational tools continue to improve, they will play an increasingly important role in optimizing molecules like this one for therapeutic use.
In conclusion, 5-N-(Boc)-aminomethyl-3-isopropylisoxazole, represented by CAS No. 543713-09-3, is a structurally complex and biologically relevant molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug development. With ongoing advancements in synthetic chemistry and computational biology, this compound exemplifies the innovative approaches being used to discover new therapies for human diseases.
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